5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis was carried out .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing and characterizing derivatives of thiazolo[3,2-a]pyrimidine and fluorinated pyrimidines, which include compounds similar to 5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine. These studies aim at understanding the chemical properties and structural configurations of these compounds, which are crucial for their applications in medicinal chemistry and material science. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazoles and determined their structure through crystal diffraction, providing insights into their molecular conformations and potential applications in drug design and development Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G. (2021). Crystals.
Pharmacological Activities
Several studies have explored the pharmacological activities of thiazolo[3,2-a]pyrimidine derivatives, including anti-inflammatory, antinociceptive, and anticancer properties. Alam, Khan, Siddiqui, and Ahsan (2010) reported the synthesis of thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory and antinociceptive activities, highlighting significant biological effects that could be beneficial in developing new therapeutic agents Alam, O., Khan, S., Siddiqui, N., & Ahsan, W. (2010). Medicinal Chemistry Research.
Anticancer Activity
The anticancer potential of fluorinated thiazolo[4, 5‐d]pyrimidines has been investigated, with some compounds showing activity against human tumor cell lines. Fahmy, Rostom, Saudi, Zjawiony, and Robins (2003) synthesized and evaluated the anticancer activity of novel fluorinated thiazolo[4, 5‐d]pyrimidines, identifying compounds with significant efficacy, which underscores the therapeutic potential of such derivatives in cancer treatment Fahmy, H., Rostom, S. A. F., Saudi, M. N., Zjawiony, J., & Robins, D. (2003). Archiv der Pharmazie.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially inhibit or enhance the targets’ activity, resulting in various biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to a broad spectrum of biological activities . The compound’s interaction with its targets could potentially disrupt or enhance these pathways, leading to downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4S/c1-7-12(11-10(15)6-18-14(17)20-11)21-13(19-7)8-2-4-9(16)5-3-8/h2-6H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQJELGNCBPNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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